Naltrexone phenyl oxime
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Overview
Description
Azidothymidine, also known as Zidovudine, is a nucleoside analog reverse-transcriptase inhibitor. It was the first antiretroviral medication used to prevent and treat HIV/AIDS. Azidothymidine works by inhibiting the enzyme reverse transcriptase that HIV uses to make DNA, thereby decreasing the replication of the virus .
Preparation Methods
Azidothymidine can be synthesized from thymidine through chemical synthesis. The process involves substituting the 3’ hydroxyl group of thymidine’s deoxyribose sugar with an azido group. This substitution is typically achieved using a Mitsunobu reaction, which involves the use of triphenylphosphine and diethyl azodicarboxylate . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production.
Chemical Reactions Analysis
Azidothymidine undergoes several types of chemical reactions, including:
Oxidation: Azidothymidine can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of azidothymidine can lead to the formation of thymidine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Azidothymidine can undergo substitution reactions where the azido group is replaced by other functional groups.
Scientific Research Applications
Azidothymidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of nucleoside analogs and their chemical properties.
Biology: Azidothymidine is used in research to study the mechanisms of viral replication and the effects of nucleoside analogs on cellular processes.
Medicine: It is a crucial component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.
Mechanism of Action
Azidothymidine is a prodrug that must be phosphorylated to its active 5’-triphosphate metabolite, zidovudine triphosphate. This active metabolite inhibits the activity of HIV-1 reverse transcriptase by causing DNA chain termination after incorporation of the nucleotide analog. This inhibition prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains .
Comparison with Similar Compounds
Azidothymidine belongs to a class of drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). Similar compounds include:
Lamivudine: Another NRTI used in combination with azidothymidine for the treatment of HIV/AIDS.
Abacavir: An NRTI that is often used in combination with azidothymidine and lamivudine.
Emtricitabine: An NRTI with a similar mechanism of action but different pharmacokinetic properties.
Azidothymidine is unique in its historical significance as the first antiretroviral medication approved for the treatment of HIV/AIDS. Its ability to inhibit reverse transcriptase with high specificity makes it a valuable tool in the fight against HIV .
Properties
CAS No. |
115160-07-1 |
---|---|
Molecular Formula |
C26H28N2O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C26H28N2O4/c29-20-9-8-17-14-21-26(30)11-10-19(27-32-18-4-2-1-3-5-18)24-25(26,22(17)23(20)31-24)12-13-28(21)15-16-6-7-16/h1-5,8-9,16,21,24,29-30H,6-7,10-15H2/b27-19+/t21-,24+,25+,26-/m1/s1 |
InChI Key |
GXFMSCTXOZEZER-UQSYJWEUSA-N |
SMILES |
C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Synonyms |
naltrexone phenyl oxime NPC 168 NPC-168 |
Origin of Product |
United States |
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